molecular formula C13H12F2O3 B14213593 2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- CAS No. 827304-72-3

2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-

Cat. No.: B14213593
CAS No.: 827304-72-3
M. Wt: 254.23 g/mol
InChI Key: AXBUSIGBNLJUQW-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyranone ring, which is a six-membered ring containing one oxygen atom and a ketone functional group

Preparation Methods

The synthesis of 2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- can be achieved through various synthetic routes. One common method involves the hydrogenation of suitable ketone compounds in the presence of catalysts such as aluminum platinum or aluminum palladium . The reaction conditions typically include the use of hydrogen gas and a solvent like ethanol or ether.

Industrial production methods may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines. Conditions for these reactions often involve the use of solvents like dichloromethane or acetonitrile.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses. It could be investigated for its activity against certain diseases or as a precursor for drug development.

    Industry: The compound’s chemical properties make it suitable for use in the production of fragrances, dyes, and rubber products.

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. Its difluoro and phenylmethoxy groups can enhance binding affinity and specificity for target proteins, leading to distinct biological effects.

Comparison with Similar Compounds

2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- can be compared with other similar compounds such as:

The presence of difluoro and phenylmethoxy groups in 2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]- makes it unique, providing enhanced reactivity and potential for diverse applications.

Properties

CAS No.

827304-72-3

Molecular Formula

C13H12F2O3

Molecular Weight

254.23 g/mol

IUPAC Name

3,3-difluoro-2-(phenylmethoxymethyl)-2H-pyran-6-one

InChI

InChI=1S/C13H12F2O3/c14-13(15)7-6-12(16)18-11(13)9-17-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2

InChI Key

AXBUSIGBNLJUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C=CC(=O)O2)(F)F

Origin of Product

United States

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